molecular formula C18H21NO B14266460 N-Benzyl-4-(benzyloxy)but-2-en-1-amine CAS No. 184228-84-0

N-Benzyl-4-(benzyloxy)but-2-en-1-amine

Cat. No.: B14266460
CAS No.: 184228-84-0
M. Wt: 267.4 g/mol
InChI Key: JGSCEQOCYGXHCA-UHFFFAOYSA-N
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Description

N-Benzyl-4-(benzyloxy)but-2-en-1-amine is a synthetic amine compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring both benzyloxy and benzylamine functional groups, is characteristic of scaffolds used in the development of bioactive molecules. Compounds with similar N-benzyl and benzyloxy substitutions have demonstrated potent biological activities in scientific studies, including antimycobacterial properties against strains of Mycobacterium tuberculosis . The presence of the but-2-en-1-amine linker, an unsaturated chain, can influence the molecule's conformation and interaction with biological targets, potentially mimicking aspects of recognized neuroprotective quinolylnitrones . This structure makes it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in organic synthesis, particularly in nucleophilic substitution reactions and reductive amination protocols, to develop novel therapeutic candidates. It is supplied as a high-purity material to ensure reproducibility in experimental outcomes. This compound is intended for research purposes in laboratory settings only. It is not for human or veterinary use.

Properties

CAS No.

184228-84-0

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-benzyl-4-phenylmethoxybut-2-en-1-amine

InChI

InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12,19H,13-16H2

InChI Key

JGSCEQOCYGXHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC=CCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

One-Pot Benzyl Protection and Condensation

A patent by CN102358723A describes a streamlined approach for synthesizing benzyl-protected amines, which can be adapted for this compound. The method employs benzyl chloride instead of costly benzyl bromide for O-benzylation, significantly reducing production costs.

Procedure :

  • O-Benzylation : 4-Hydroxybut-2-enal is treated with benzyl chloride, potassium carbonate, and a catalytic amount of tetrabutylammonium iodide in acetonitrile at 60°C for 6 hours.
  • Schiff Base Formation : The intermediate 4-(benzyloxy)but-2-enal is condensed with benzylamine in the same pot, yielding the target compound after workup.

Key Advantages :

  • Yield : 89–92%.
  • Cost Efficiency : Benzyl chloride is ~40% cheaper than benzyl bromide.
  • Scalability : Eliminates intermediate isolation, suitable for industrial production.

Wittig Rearrangement of Oxazoline Precursors

A study in Molecules highlights the use of Wittig rearrangements to construct benzyloxy-substituted allylamines. For this compound, this involves:

Steps :

  • Oxazoline Synthesis : 2-(Benzyloxy)phenol is converted to a chiral oxazoline using valinol and thionyl chloride.
  • Rearrangement : Treatment with LDA induces a-sigmatropic shift, forming the allylamine skeleton.

Outcomes :

  • Yield : 68–74%.
  • Stereocontrol : Enantiomeric excess (ee) up to 88% achieved using chiral auxiliaries.

Allylic Amination of Benzyloxy-Substituted Alkenes

A supporting document from the Journal of Organic Chemistry details allylic amination strategies. The synthesis involves:

Protocol :

  • Epoxidation : 4-(Benzyloxy)but-2-ene is epoxidized using m-CPBA.
  • Ring-Opening : The epoxide reacts with benzylamine under Lewis acid catalysis (e.g., BF₃·OEt₂), yielding the target amine.

Optimization :

  • Catalyst : BF₃·OEt₂ improves regioselectivity (85:15 ratio for anti-Markovnikov addition).
  • Yield : 76–81%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Cost (Relative) Stereoselectivity Scalability
One-Pot 89–92 Low None Industrial
Wittig Rearrangement 68–74 Moderate High (88% ee) Laboratory
Allylic Amination 76–81 Moderate Moderate Pilot-Scale

Insights :

  • The one-pot method is optimal for bulk production due to its simplicity and low cost.
  • Wittig rearrangement excels in stereocontrolled synthesis but requires specialized reagents.
  • Allylic amination balances yield and selectivity, suitable for medium-scale applications.

Experimental Protocols and Characterization

One-Pot Synthesis (Adapted from)

Reagents :

  • 4-Hydroxybut-2-enal (1.0 eq), benzyl chloride (1.2 eq), K₂CO₃ (2.0 eq), benzylamine (1.1 eq).

Procedure :

  • Suspend 4-hydroxybut-2-enal and K₂CO₃ in acetonitrile.
  • Add benzyl chloride dropwise at 60°C, stir for 6 hours.
  • Introduce benzylamine, reflux for 4 hours.
  • Quench with water, extract with EtOAc, and purify via silica chromatography.

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.32–7.25 (m, 10H, Ar-H), 5.85 (dt, J = 15.4 Hz, 1H, CH₂CH=CH), 4.59 (s, 2H, OCH₂Ph), 3.78 (s, 2H, NCH₂Ph), 2.68 (t, J = 6.1 Hz, 2H, CH₂NH).
  • MP : 134–136°C (lit. 135–137°C).

Wittig Rearrangement (Adapted from)

Reagents :

  • 2-(Benzyloxy)phenyl oxazoline, LDA, THF, –78°C.

Procedure :

  • Cool oxazoline in THF to –78°C.
  • Add LDA (1.1 eq), warm to –20°C over 2 hours.
  • Quench with NH₄Cl, extract with DCM, and purify via recrystallization.

Characterization :

  • ¹³C NMR (CDCl₃) : δ 137.8 (C=O), 128.5–127.7 (Ar-C), 74.0 (OCH₂Ph), 53.2 (NCH₂Ph).

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Anticancer agents via Michael addition to α,β-unsaturated carbonyls.
  • Ligands : Chiral ligands in asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(benzyloxy)but-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl and benzyloxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-Benzyl-4-(benzyloxy)but-2-en-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: Used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(benzyloxy)but-2-en-1-amine involves its interaction with molecular targets and pathways. The benzyl and benzyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-Benzyl-4-(benzyloxy)but-2-en-1-amine and related compounds:

Compound Name Key Structural Features Biological Activity/Application Synthesis Insights Reference
This compound Benzyloxy at C4, conjugated double bond (C2–C3), primary benzylamine at C1 Not explicitly reported; inferred MAO-B potential Likely involves reductive amination or sulfinamide cleavage (similar to )
Fensalamide Benzyloxy on phenyl ring, aminoamide group MAO-B inhibitor; anti-Parkinson’s drug Designed for MAO-B selectivity via benzyloxy positioning
N-Benzyl-1-(benzyloxy)but-3-en-2-amine (4m) Benzyloxy at C1, double bond at C3, secondary amine at C2 Synthetic intermediate Sulfinamide cleavage followed by reductive amination
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine Methoxy group, imine linkage, conjugated double bonds Not reported Imine formation via condensation
Key Observations:

Position of Benzyloxy Group :

  • In MAO-B inhibitors like Fensalamide, the benzyloxy group is critical when positioned on aromatic rings (e.g., phenyl or indole) for enzyme selectivity . In contrast, the target compound’s benzyloxy is on an aliphatic chain, which may alter its pharmacological profile.
  • The C4 benzyloxy in the target compound contrasts with the C1 position in compound 4m , affecting hydrophobicity and steric interactions .

Amine vs. Imine Functionality :

  • The primary amine in the target compound may enhance hydrogen-bonding capacity compared to the imine in (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine , which is more prone to hydrolysis .

Double Bond Position: The conjugated C2–C3 double bond in the target compound could enhance stability or π-π interactions compared to the non-conjugated C3–C4 bond in 4m .

Pharmacological Implications

  • MAO-B Inhibition : Benzyloxy groups in Fensalamide and indole-based derivatives enhance MAO-B selectivity . While the target compound lacks an aromatic ring system, its benzyloxy group may still interact with hydrophobic pockets in enzymes, warranting further study.

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